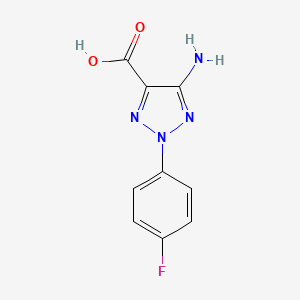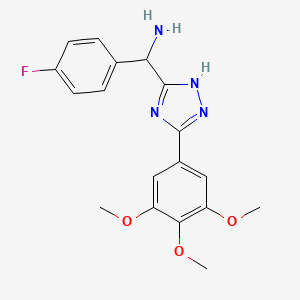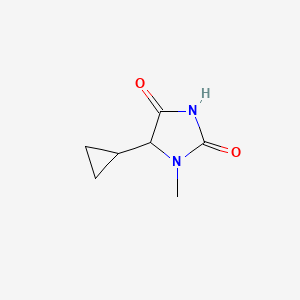![molecular formula C10H21N3O B11794595 2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)
2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is a chemical compound with the molecular formula C10H21N3O. This compound is known for its unique structure, which includes an amino group, an ethyl group, and a pyrrolidine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino propanamide and N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]amine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include ethanol and water.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-ethylpropanamide: A simpler analog without the pyrrolidine ring.
N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]amine: Lacks the amide group present in the target compound.
Propanamide: A basic amide structure without the additional functional groups.
Uniqueness
2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring and the ethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C10H21N3O/c1-4-13(10(14)8(2)11)9-5-6-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1 |
Clave InChI |
UANBCDUZLHMKHF-GKAPJAKFSA-N |
SMILES isomérico |
CCN([C@H]1CCN(C1)C)C(=O)C(C)N |
SMILES canónico |
CCN(C1CCN(C1)C)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)


![4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794587.png)
